1-Ethyl-3-(prop-2-yn-1-yloxy)benzene
Description
1-Ethyl-3-(prop-2-yn-1-yloxy)benzene is a substituted aromatic compound featuring an ethyl group at the 1-position and a propargyl ether (-O-CH₂-C≡CH) at the 3-position of the benzene ring. This structure combines the aromaticity of benzene with the reactivity of a propargyl group, enabling participation in click chemistry, cycloadditions, and transition-metal-catalyzed reactions . The compound has been utilized as a precursor in synthesizing neurotropic hybrids (e.g., 5c in ) and other bioactive molecules, highlighting its versatility in medicinal chemistry . Its IR spectral data (e.g., C≡C stretch at 2131 cm⁻¹ and C≡N at 2220 cm⁻¹ in derivative 5c) confirm the presence of functional groups critical for further derivatization .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h1,5-7,9H,4,8H2,2H3 |
InChI Key |
KAVKHRJDQYRCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC#C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like acetone or dimethylformamide (DMF) are critical for solvating the phenoxide ion and propargyl bromide. Acetone is preferred industrially due to its low cost and ease of removal via distillation.
Base and Stoichiometry
K₂CO₃ outperforms stronger bases (e.g., NaOH) by reducing side reactions such as hydrolysis. A 1:1.2 molar ratio of phenol to propargyl bromide maximizes conversion while avoiding excess reagent waste.
Temperature and Reaction Time
Prolonged reflux (≥6 hours) ensures complete consumption of the phenol starting material. Lower temperatures (40–60°C) result in incomplete reactions, while higher temperatures (>100°C) promote alkyne oligomerization.
Purification and Characterization
Purification :
Crude products are typically purified via:
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 v/v) eluent resolves unreacted phenol and propargyl bromide byproducts.
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with >95% purity.
Characterization :
- ¹H NMR : Key signals include the terminal alkyne proton (δ 2.45–2.55 ppm, triplet, J = 2.4 Hz), ethyl group protons (δ 1.20–1.40 ppm for CH₂, δ 0.90–1.10 ppm for CH₃), and aromatic protons (δ 6.70–7.20 ppm).
- IR Spectroscopy : Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C–O (1200–1250 cm⁻¹) confirm ether formation.
Industrial-Scale Production Considerations
While laboratory-scale synthesis is well-established, industrial production requires modifications for cost and efficiency:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch processes.
- Catalyst Recycling : Immobilized base systems (e.g., K₂CO₃ on alumina) minimize waste generation.
- Purity Standards : Distillation under reduced pressure (50–60°C, 10 mmHg) achieves pharmaceutical-grade purity (>99%).
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethyl-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes . The compound’s structure allows it to engage in various chemical interactions, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Propargyl vs. Allyl Ethers : Propargyloxy groups (C≡C) exhibit higher reactivity in cycloadditions and metal-catalyzed reactions compared to allyloxy (C=C) groups .
- Electron-Withdrawing Groups : Nitro substituents (e.g., in 1-Nitro-4-(prop-2-yn-1-yloxy)benzene) enhance electrophilicity, facilitating reactions like Au-catalyzed isomerization .
- Steric Effects : Bulky substituents (e.g., isopentyloxy in ) reduce reaction yields due to steric hindrance, whereas ethyl groups balance lipophilicity and reactivity .
Key Observations :
Chemical Reactivity
- Click Chemistry : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely used in bioconjugation (e.g., uridine triphosphate conjugates in ) .
- Transition-Metal Catalysis : Propargyloxy benzenes participate in Suzuki couplings () and Au-catalyzed isomerizations (), forming complex biaryl or diketone products .
Q & A
Q. Contradictions and Limitations :
- Synthesis yields vary across studies (e.g., 86% in vs. 87% in ), highlighting solvent/catalyst sensitivity.
- Toxicity data for ethylbenzene derivatives () may not fully apply to the target compound, necessitating tailored assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
